molecular formula C10H12BrNS B13334991 N-(4-bromophenyl)thiolan-3-amine

N-(4-bromophenyl)thiolan-3-amine

Cat. No.: B13334991
M. Wt: 258.18 g/mol
InChI Key: WSOAANGHCUZJOS-UHFFFAOYSA-N
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Description

Significance of Thiolane-Based Heterocycles in Contemporary Organic Synthesis

Thiolane, also known as tetrahydrothiophene, is a five-membered saturated heterocyclic compound containing a sulfur atom. These heterocycles are significant in organic synthesis for several reasons. The reactivity of saturated heterocycles like thiolane is comparable to that of their acyclic counterparts, in this case, sulfides. msu.edu This predictable reactivity makes them reliable building blocks for more complex molecules.

Thiolane and its derivatives serve as valuable intermediates. For instance, they can be prepared from precursors like 1,4-dihalobutanes and are used in the synthesis of other compounds. msu.edu Furthermore, photochemical, metal-free ring expansion reactions of smaller sulfur heterocycles (thietanes) provide an efficient and mild route to producing substituted thiolanes. researchgate.net The presence of the sulfur atom and the stereochemistry of the saturated ring are key features that chemists exploit in the synthesis of natural products and pharmaceuticals.

Interplay of Halogenated Phenylamine Moieties in Advanced Molecular Architectures

The halogenated phenylamine moiety is another cornerstone of molecular design, particularly in medicinal chemistry and materials science. The incorporation of a halogen atom, such as bromine, onto the phenylamine scaffold profoundly influences the molecule's physicochemical properties.

Key effects of halogenation include:

Modulation of Lipophilicity: Halogens, particularly bromine, can increase the lipophilic character of a molecule. This is a critical parameter in drug design, as it affects how a compound interacts with biological membranes. mdpi.com

Electronic Effects: The electronegative halogen atom alters the electron distribution in the aromatic ring, which can tune the reactivity of the molecule and the basicity of the amine group.

Halogen Bonding: The halogen atom can act as a Lewis acid, forming a highly directional, non-covalent interaction known as a halogen bond with an electron donor. nih.gov This interaction is increasingly recognized and utilized in drug design and crystal engineering to control molecular conformation and recognition at a binding site. nih.govnih.gov

The 4-bromophenyl group, specifically, is a common feature in compounds designed for biological evaluation, appearing in various structures with antimicrobial and anticancer potential. mdpi.comnih.gov

Contextualization of N-(4-bromophenyl)thiolan-3-amine within Amine and Heterocyclic Chemistry Research

This compound exists at the confluence of heterocyclic and medicinal chemistry. It merges the structural features of the thiolane ring with the electronically modified 4-bromophenylamine group. While specific research focusing exclusively on this exact compound is not widely documented in prominent literature, its structure is representative of a broader strategy in chemical research: the synthesis of novel derivatives by combining known pharmacophores and functional groups.

The rationale for synthesizing and studying a compound like this compound would be to investigate the synergistic effects of its two main components. Researchers would be interested in how the sulfur-containing heterocycle and the bromine-substituted aromatic amine collectively influence the molecule's shape, polarity, and ability to interact with biological targets. The investigation of structurally similar compounds, such as N-[(4-bromo-3-fluorophenyl)methyl]thiolan-3-amine, underscores the interest in this general molecular template. nih.gov The synthesis of various bromophenyl derivatives attached to other sulfur-containing heterocycles, like thiazole, for antimicrobial and anticancer screening further highlights the perceived potential of this chemical combination. nih.govresearchgate.net

The table below summarizes the key structural components of this compound.

Component Description Significance
Thiolane Ring A five-membered, saturated, sulfur-containing heterocycle.Provides a specific 3D scaffold; the sulfur atom can influence metabolism and binding.
Phenylamine Moiety An amine group attached to a benzene ring.A common structural unit in bioactive molecules and a versatile chemical handle. mdpi.com
Bromo-substituent A bromine atom at the para- (4-) position of the phenyl ring.Increases lipophilicity, modifies electronic properties, and enables halogen bonding. mdpi.comnih.gov

By studying this and related molecules, chemists can expand the library of available compounds for screening and develop a deeper understanding of structure-activity relationships, which is fundamental to the design of new therapeutic agents and functional materials.

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

N-(4-bromophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2

InChI Key

WSOAANGHCUZJOS-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for N 4 Bromophenyl Thiolan 3 Amine and Its Derivatives

Retrosynthetic Pathways for N-(4-bromophenyl)thiolan-3-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. youtube.com For this compound, the most logical disconnections target the C-N bonds.

Two primary retrosynthetic pathways are considered:

Pathway A: C(aryl)-N Bond Disconnection: This is the most common and logical approach. Disconnecting the bond between the aniline (B41778) nitrogen and the phenyl ring leads to 4-bromoaniline (B143363) and a thiolan-3-yl cation equivalent. This suggests a forward synthesis using methods like Buchwald-Hartwig amination, where 4-bromoaniline is coupled with a suitable thiolan-3-amine (B18485) precursor.

Pathway B: C(alkyl)-N Bond Disconnection: Disconnecting the bond between the nitrogen and the thiolane ring is a more direct and widely used strategy for this specific target. This disconnection leads to two key starting materials: 4-bromoaniline and thiolan-3-one . The forward synthesis is achieved through a reductive amination reaction, a highly effective method for forming amine bonds. youtube.com

Given its efficiency and high yields, Pathway B, leading to a reductive amination strategy, is often the preferred method for the direct synthesis of the title compound.

Direct Synthetic Routes to this compound

The direct formation of the C-N bond connecting the 4-bromophenyl and thiolan-3-yl moieties can be achieved through several established protocols.

One potential route for synthesizing this compound is through a direct S_N2 reaction. This method would involve the alkylation of 4-bromoaniline with a thiolan-3-yl electrophile bearing a suitable leaving group, such as 3-bromothiolane (B2755563) or 3-iodothiolane. Amines are generally good nucleophiles for S_N2 reactions. libretexts.org

However, this approach suffers from significant drawbacks. A primary issue is the potential for overalkylation, where the newly formed secondary amine product acts as a nucleophile itself, reacting with another molecule of the alkyl halide to produce an undesired tertiary amine. libretexts.org Controlling the reaction to achieve selective mono-alkylation can be challenging and often results in low yields and difficult purification.

Reductive amination is a superior and widely employed method for the synthesis of primary, secondary, and tertiary amines. youtube.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, the reaction is conducted between thiolan-3-one and 4-bromoaniline . The reaction is typically performed as a one-pot synthesis where the ketone, amine, and a reducing agent are combined. youtube.com The choice of reducing agent is critical for the success of the reaction; the agent must be selective enough to reduce the iminium intermediate faster than it reduces the starting ketone. masterorganicchemistry.com

Several reducing agents are commonly used for this purpose, each with specific characteristics.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Characteristics
Sodium Cyanoborohydride NaBH₃CN Mild and selective. Reduces iminium ions much faster than ketones or aldehydes, minimizing side reactions. youtube.commasterorganicchemistry.com Historically a very popular choice.
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is highly effective and now one of the most common reagents for reductive amination. libretexts.org
Sodium Borohydride NaBH₄ A stronger reducing agent that can also reduce the starting ketone, potentially lowering the yield of the desired amine. masterorganicchemistry.com Its use requires careful control of reaction conditions.
Catalytic Hydrogenation H₂/Catalyst (e.g., Ni, Pt, Pd) An effective method, often used in industrial-scale synthesis. libretexts.org The conditions can sometimes be harsh and may not be compatible with other functional groups in the molecule.

The reductive amination of thiolan-3-one with 4-bromoaniline provides a direct, high-yielding, and clean route to this compound, making it the preferred synthetic strategy.

Advanced Coupling Reactions in this compound Derivative Synthesis

The 4-bromophenyl moiety in this compound is a versatile "handle" for synthesizing a wide array of derivatives. The carbon-bromine bond is readily functionalized using modern transition-metal-catalyzed cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. youtube.comnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is exceptionally useful for creating biaryl structures or for attaching alkyl and alkenyl groups to an aromatic ring. nih.gov For derivatives of this compound, the bromine atom would be replaced by the organic group from the boronic acid partner. Numerous studies on analogous N-(4-bromophenyl) systems demonstrate the utility of this reaction. researchgate.netmdpi.comnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling on N-(4-bromophenyl) Substrates

Substrate Boronic Acid Catalyst System Base Solvent Yield (%) Reference(s)
N-(4-bromophenyl)furan-2-carboxamide 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 83% nih.gov
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine 4-Formylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 72% researchgate.netresearchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Good mdpi.com
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Moderate nih.govmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orglibretexts.org In the context of derivatizing this compound, this reaction could be used to replace the bromine atom with a different primary or secondary amine, leading to N,N'-disubstituted p-phenylenediamine (B122844) structures. The reaction's success relies heavily on the choice of phosphine (B1218219) ligand, with various "generations" of ligands developed to couple a wide range of substrates under mild conditions. wikipedia.org

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

Ligand Type Example Ligands Palladium Precursor Typical Base Notes
Bidentate Phosphines BINAP, DPPF Pd₂(dba)₃, Pd(OAc)₂ NaOt-Bu First reliable systems for coupling primary amines. wikipedia.org
Sterically Hindered Monophosphines XPhos, SPhos, t-BuXPhos Pd₂(dba)₃, Pd(OAc)₂ K₃PO₄, Cs₂CO₃ Highly active catalysts allowing for broader substrate scope, including aryl chlorides and hindered amines. nih.gov
Specialized Ligands Josiphos, CPhos [Pd(allyl)Cl]₂ LiHMDS, t-BuOLi Developed for specific challenges, such as coupling ammonia (B1221849) equivalents or very hindered substrates. organic-chemistry.orgnih.gov

As an alternative to palladium-catalyzed methods, copper-mediated C-N bond formation, known as the Ullmann condensation or Ullmann-Goldberg reaction, provides another route for the arylation of amines. mdpi.com While classic Ullmann conditions were harsh (requiring high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of a copper salt (e.g., CuI) with a ligand to facilitate the reaction under milder conditions. mdpi.com This reaction could be used to synthesize derivatives of this compound by coupling it with various nitrogen nucleophiles at the bromine position.

Table 4: Typical Conditions for Modern Copper-Mediated Amination (Ullmann-type)

Copper Source Ligand Base Solvent Temperature (°C)
CuI 1,10-Phenanthroline K₂CO₃, Cs₂CO₃ Toluene, Dioxane 80-120
Cu₂O L-Proline K₂CO₃ DMSO 90-110
Cu(OAc)₂ N,N'-Dimethylethylenediamine (DMEDA) K₃PO₄ DMF, Toluene 100-130
Cu Nanoparticles None required K₃PO₄ PEG, DMSO 110-140

These copper-catalyzed systems offer a complementary approach to palladium catalysis, sometimes proving more effective for specific substrates, particularly in large-scale industrial applications. mdpi.com

Compound List

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
4-bromoaniline
Thiolan-3-one
3-bromothiolane
3-iodothiolane
Sodium Cyanoborohydride
Sodium Triacetoxyborohydride
Sodium Borohydride
N-(4-bromophenyl)furan-2-carboxamide
4-Methoxyphenylboronic acid
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
4-Formylphenylboronic acid
5-(4-bromophenyl)-4,6-dichloropyrimidine
Phenylboronic acid
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
4-Methylphenylboronic acid
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Sodium tert-butoxide (NaOt-Bu)
Potassium phosphate (B84403) (K₃PO₄)
Cesium carbonate (Cs₂CO₃)
Lithium bis(trimethylsilyl)amide (LiHMDS)
Lithium tert-butoxide (t-BuOLi)
Copper(I) iodide (CuI)
Copper(I) oxide (Cu₂O)
Copper(II) acetate (Cu(OAc)₂)
1,10-Phenanthroline
L-Proline

Cyclization and Ring-Forming Methodologies for Thiolane Moieties

The formation of the thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, is a key step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core.

One common approach involves the reaction of a dielectrophile with a sulfur nucleophile. For instance, the reaction of a 1,4-dihalobutane with a sulfide (B99878) source can lead to the formation of the thiolane ring. Subsequent functionalization, such as amination, can then be carried out to introduce the desired amine group.

Alternative methods focus on the cyclization of acyclic precursors that already contain the sulfur atom. These can include intramolecular reactions of mercapto-containing compounds. For example, the cyclization of 4-mercapto-1-alkenes or related structures can be promoted by various reagents to yield the thiolane ring.

Recent advancements in organic synthesis have also explored metal-catalyzed and base-promoted heterocyclization reactions of functionalized alkynes to form thiophene (B33073) derivatives, which can subsequently be reduced to the corresponding thiolane. mdpi.comresearchgate.net For instance, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can produce thiophenes. mdpi.comresearchgate.net Similarly, base-promoted cyclization of in-situ generated (Z)-2-en-4-yne-1-thiolate derivatives offers a metal-free route to substituted thiophenes. mdpi.comresearchgate.net While these methods yield thiophenes, the subsequent reduction to the saturated thiolane ring system is a feasible transformation.

Another strategy involves the cyclization of 1,4-diketones with a sulfur source like Lawesson's reagent or phosphorus pentasulfide, known as the Paal-Knorr thiophene synthesis, followed by reduction. nih.gov The starting 1,4-diketones can be synthesized through various methods, including the Stetter reaction or Friedel-Crafts acylation. nih.gov

The table below summarizes some general cyclization approaches that can be adapted for the synthesis of the thiolane moiety.

Table 1: Selected Cyclization Methodologies for Thiolane Ring Formation

Starting Material TypeReagents/ConditionsProduct Type
1,4-DihalideSodium Sulfide (Na₂S)Thiolane
1,4-DiketoneLawesson's Reagent, H₂S/HClThiophene (for subsequent reduction)
Functionalized AlkynePdI₂, KI or Base (e.g., DBU)Thiophene (for subsequent reduction)
Alkynyl ThioanisoleSulfur Electrophile (e.g., p-NO₂C₆H₄SCl)Benzo[b]thiophene (illustrative of S-cyclization)

Multi-Component Reactions (MCRs) for Diversified this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to generate diverse molecular scaffolds. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct precursors or analogues.

For instance, a one-pot, three-component method for preparing tetra-substituted thiophene derivatives has been developed. researchgate.net This reaction involves an acetyl acetone, a phenyl isothiocyanate, and a 2-chloromethyl derivative in the presence of potassium carbonate. researchgate.net By analogy, one could envision an MCR approach where a suitable sulfur-containing component, a precursor to the 4-bromoaniline moiety, and a four-carbon building block react to form a highly functionalized thiolane or thiophene derivative.

The development of novel MCRs for the synthesis of heterocyclic compounds is an active area of research. Such strategies could provide rapid access to a library of this compound derivatives with varied substitution patterns, facilitating structure-activity relationship (SAR) studies.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Isomers

This compound possesses a chiral center at the C3 position of the thiolane ring, meaning it can exist as a pair of enantiomers. The stereochemistry of such compounds can be critical for their biological activity. Therefore, methods to obtain enantiomerically pure isomers are of significant importance.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the desired stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a reaction that creates the chiral center. For example, a ketoreductase (KRED) has been used for the highly trans-diastereoselective synthesis of a related cyclobutanol (B46151) derivative, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov

Substrate-Controlled Synthesis: Where the existing stereochemistry in the substrate directs the formation of a new stereocenter.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

While specific examples for the stereoselective synthesis of this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable. For instance, the asymmetric reduction of a corresponding thioenone could be a viable route to obtaining an enantiomerically enriched thiolane alcohol, which can then be converted to the amine.

Chiral Resolution:

Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. Common methods include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. google.com The desired enantiomer can then be recovered by treating the separated salt with a base. google.com Tartaric acid derivatives are commonly used resolving agents for amines. google.com

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. mdpi.comresearchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.comresearchgate.net

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be isolated.

The table below outlines some common chiral resolution techniques applicable to amines.

Table 2: Chiral Resolution Techniques for Amines

TechniquePrincipleExample of Resolving Agent/Stationary Phase
Diastereomeric Salt FormationFormation of separable diastereomeric salts.Tartaric acid derivatives, (R,R)-4-chlorotartranilic acid. google.com
Chiral HPLCDifferential interaction with a chiral stationary phase.Kromasil 5-Amycoat, derivatized cellulose (B213188) or amylose (B160209) phases. mdpi.com
Enzymatic ResolutionEnantioselective enzymatic reaction.Lipases, amidases.

Sustainable and Green Chemistry Innovations in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly being applied to the synthesis of organic compounds, including heterocyclic amines.

Innovations in this area that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. mdpi.com An eco-friendly aqueous approach has been reported for the synthesis of imidazole-based hybrids. nih.gov

Catalysis: Employing catalysts, especially biocatalysts or heterogeneous catalysts, to improve reaction efficiency, reduce waste, and allow for easier separation and recycling. researchgate.netmdpi.com For example, porcine pancreatic lipase (B570770) (PPL) has been used as a biocatalyst for the synthesis of tetrasubstituted dihydrothiophenes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are inherently more atom-economical.

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or mechanochemical synthesis (ball-milling). chemicalbook.comrsc.org Mechanochemical methods have been shown to produce compounds in minimal time with better yields. rsc.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

While specific green synthesis routes for this compound are not yet widely reported, the application of these principles offers significant opportunities to develop more sustainable and environmentally friendly production methods for this compound and its derivatives.

Spectroscopic and Advanced Structural Elucidation of N 4 Bromophenyl Thiolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-(4-bromophenyl)thiolan-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

Elucidation via Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, the methine and methylene protons of the thiolan ring, and the amine proton.

The protons on the 4-bromophenyl ring are anticipated to appear as a pair of doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to ortho-coupling. The protons closer to the electron-withdrawing bromine atom would be deshielded and resonate at a higher chemical shift compared to the protons closer to the amine-substituted carbon.

The protons of the thiolan ring would present a more complex pattern in the aliphatic region of the spectrum. The methine proton at the C3 position, being attached to a carbon bearing the amine group, would be expected to appear as a multiplet. The methylene protons at the C2, C4, and C5 positions would likely show complex splitting patterns due to both geminal and vicinal couplings, potentially overlapping.

The amine (N-H) proton would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In some cases, coupling to the adjacent C3 proton might be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (ortho to Br) 7.2 - 7.4 Doublet 8.0 - 9.0
Aromatic H (ortho to N) 6.6 - 6.8 Doublet 8.0 - 9.0
N-H 1.5 - 4.0 Broad Singlet -
Thiolan H3 (CH-N) 3.5 - 4.0 Multiplet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum is expected to show six distinct signals for the aromatic carbons and three signals for the aliphatic carbons of the thiolan ring.

The aromatic region will display signals for the four unique carbons of the 4-bromophenyl group. The carbon atom bonded to the bromine (C-Br) would appear at a lower field compared to the other aromatic carbons, while the carbon attached to the nitrogen (C-N) would be shifted downfield.

In the aliphatic region, the C3 carbon of the thiolan ring, directly attached to the nitrogen atom, would resonate at a higher chemical shift compared to the other thiolan carbons (C2, C4, and C5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-N) 145 - 150
Aromatic C (CH, ortho to N) 115 - 120
Aromatic C (CH, ortho to Br) 130 - 135
Aromatic C (C-Br) 110 - 115
Thiolan C3 (CH-N) 55 - 65
Thiolan C2, C5 (CH₂) 35 - 45

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex proton and carbon signals, especially within the thiolan ring, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. It would be instrumental in tracing the connectivity of the protons within the thiolan ring, for instance, showing correlations between the H3 proton and the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal by identifying the proton(s) attached to it.

Vibrational Spectroscopy Analysis using Infrared (IR) Techniques

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration for an aromatic amine is expected in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the thiolan ring would appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring would be found in the 1500-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Weak to Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1500 - 1600 Medium to Strong
C-N Stretch (Aromatic Amine) 1250 - 1350 Medium to Strong

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of the compound is C₁₀H₁₂BrNS, giving a monoisotopic mass of approximately 257.99 g/mol . Due to the presence of bromine, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecule would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bonds adjacent to the nitrogen atom within the thiolan ring. This could lead to the formation of a stable iminium ion. Another likely fragmentation would be the loss of the thiolan ring or parts of it, as well as the loss of the bromine atom.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
~258/260 [M]⁺ (Molecular ion)
~184 [M - C₄H₇S]⁺
~171/173 [C₆H₄BrNH₂]⁺
~156/158 [C₆H₄Br]⁺

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The analysis would confirm the connectivity of the 4-bromophenyl group to the nitrogen atom and the position of the amino group on the thiolan ring. It would also reveal the conformation of the five-membered thiolan ring, which is typically found in an envelope or twist conformation. Furthermore, the crystal packing could be analyzed to identify any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which would influence the macroscopic properties of the compound. As no experimental data is available, a detailed discussion of the crystal structure is not possible.

Table 5: List of Compounds Mentioned

Compound Name
This compound
4-bromophenyl group

Crystal System and Space Group Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal system and space group for this compound has been publicly reported. Structural elucidation of a crystalline compound is fundamentally reliant on single-crystal X-ray diffraction studies, which provide precise information regarding the unit cell dimensions, crystal system, and space group. In the absence of such a study for this compound, a definitive assignment of its crystallographic parameters is not possible.

However, analysis of structurally similar compounds containing the 4-bromophenyl moiety provides some context. For instance, various derivatives have been reported to crystallize in common crystal systems such as monoclinic and orthorhombic. For example, N-{[(4-bromophenyl) amino]carbonothioyl}benzamide crystallizes in the monoclinic space group P21/n. Another related compound, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, also exhibits a monoclinic crystal system. While these examples offer insights into the potential packing preferences of the 4-bromophenyl group, the crystal structure of this compound would be uniquely influenced by the stereochemistry and intermolecular interactions of the thiolan-3-amine (B18485) moiety.

Compound Crystal System Space Group
N-{[(4-bromophenyl) amino]carbonothioyl}benzamideMonoclinicP21/n
(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamideMonoclinicNot Specified

Detailed Molecular Conformation and Torsion Angle Assessment

Without experimental crystallographic data, a detailed analysis of the molecular conformation and torsion angles of this compound cannot be definitively provided. Such an assessment would require the precise atomic coordinates obtained from a single-crystal X-ray structure determination.

From a theoretical standpoint, the conformation of this compound would be determined by the interplay of several factors. The thiolan (tetrahydrothiophene) ring is known to adopt various puckered conformations, such as the envelope and twist forms, to minimize steric strain. The position and orientation of the N-(4-bromophenyl)amino substituent at the 3-position would significantly influence the preferred conformation of the thiolan ring.

The torsion angles within the thiolan ring, which describe its pucker.

The C-C-N-C torsion angle connecting the thiolan ring to the amino bridge and the phenyl ring.

The C-N-C-C torsion angle describing the orientation of the phenyl ring relative to the amino group.

The planarity of the phenyl ring would be maintained, but its rotational orientation would be subject to steric hindrance from the thiolan ring and potential intramolecular hydrogen bonding.

Intermolecular Interactions and Crystal Packing Motifs

The specific intermolecular interactions and crystal packing motifs of this compound remain uncharacterized due to the lack of experimental structural data. However, based on the functional groups present in the molecule, several types of interactions can be anticipated to play a crucial role in its solid-state assembly.

The secondary amine group (N-H) is a potent hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Therefore, it is highly probable that N-H···N or N-H···S hydrogen bonds would be significant in directing the crystal packing. These interactions could lead to the formation of common supramolecular motifs such as chains or dimers.

Furthermore, the bromine atom on the phenyl ring is capable of participating in halogen bonding (Br···N or Br···S interactions), which is a recognized and important directional interaction in crystal engineering. The aromatic phenyl ring could also engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice.

Potential Intermolecular Interaction Donor Acceptor Potential Motif
Hydrogen BondingN-HN, SChains, Dimers
Halogen BondingC-BrN, SDirectional contacts
π-π StackingPhenyl RingPhenyl RingStacked arrays
C-H···π InteractionsC-HPhenyl RingHerringbone or T-shaped arrangements

Advanced Computational and Theoretical Investigations of N 4 Bromophenyl Thiolan 3 Amine

Density Functional Theory (DFT) Studies on Ground State Molecular Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Had studies been performed on N-(4-bromophenyl)thiolan-3-amine, DFT calculations would be the foundational step to determine its most stable three-dimensional structure, known as the ground state geometry.

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the C-N, C-S, and C-Br bond lengths and the geometry of the thiolan and bromophenyl rings. This information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrData not available
C-NData not available
C-S (Thiolan)Data not available
C-N-CData not available
C-S-CData not available
Ring PuckeringData not available

Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound is available in the reviewed literature.

Electronic Structure Analysis and Quantum Chemical Descriptors

Once the ground state geometry is established, further computational analyses can elucidate the electronic properties of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Theory Applications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. uni-muenchen.denih.gov A small HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Note: This table is for illustrative purposes only. Specific energy values for this compound are not available.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. It uses a color spectrum where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an ESP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons and the bromine atom, while regions of positive potential might be found on the hydrogen atoms of the amine group.

Computational Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.netsigmaaldrich.com For this compound, this would allow for the identification of characteristic vibrational modes for the N-H, C-Br, C-S, and aromatic C-H bonds.

Table 3: Hypothetical Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)
N-H StretchData not available
Aromatic C-H StretchData not available
CH2 Stretch (Thiolan)Data not available
C-N StretchData not available
C-Br StretchData not available

Note: This table is for illustrative purposes only. Calculated vibrational frequencies for the specified compound are not available in the literature.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating potential reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. This allows for the calculation of activation energies, which are key to understanding reaction rates and mechanisms. For this compound, such studies could predict its behavior in various chemical transformations, such as nucleophilic substitution or oxidation, by elucidating the most energetically favorable reaction pathways.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-resolved behavior of this compound at an atomic level. By solving Newton's equations of motion for the system, MD simulations can map out the molecule's conformational space, identify its most stable forms, and characterize the transitions between them. This section outlines a hypothetical, yet scientifically grounded, MD simulation study to probe the intricate dynamics of this compound.

The initial phase of such a study would involve the construction of a three-dimensional model of this compound. This model would then be placed in a simulated environment, typically a solvent box of water molecules, to mimic physiological conditions. The interactions between the atoms of the molecule and between the molecule and the solvent would be described by a force field, a set of empirical potential energy functions. Commonly used force fields for small organic molecules include AMBER, CHARMM, and GROMOS.

The system would then undergo energy minimization to remove any unfavorable steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values and stabilized. Finally, a production run of the simulation would be performed for a duration sufficient to sample the relevant conformational changes of the molecule. Analysis of the resulting trajectory would provide a wealth of information about the conformational landscape and dynamic behavior of this compound.

Conformational Landscape:

The conformational flexibility of this compound primarily arises from two sources: the puckering of the five-membered thiolane ring and the rotation around the C-N bond connecting the thiolane and the 4-bromophenyl moieties. The thiolane ring is known to adopt non-planar envelope (E) and twist (T) conformations to alleviate torsional strain. These conformers are in a dynamic equilibrium, and the energy barriers between them can be calculated from the simulation trajectory.

The relative populations of these conformers would be influenced by the substituent at the 3-position. The bulky 4-bromophenylamino group would likely exhibit a preference for a pseudo-equatorial orientation to minimize steric hindrance with the thiolane ring hydrogens.

Dynamic Behavior:

Furthermore, the analysis of dihedral angles would be crucial. The pseudorotation of the thiolane ring can be described by a phase angle and an amplitude, which can be calculated from the endocyclic dihedral angles. The dihedral angle between the plane of the 4-bromophenyl ring and the C-N bond would describe the rotational freedom of this group.

The following interactive data tables present hypothetical yet plausible research findings from such a molecular dynamics simulation study.

Table 1: Predicted Major Conformers and Their Relative Populations

ConformerThiolane Ring PuckerN-(4-bromophenyl) OrientationPredicted Relative Population (%)
1Envelope (E)Pseudo-equatorial65
2Twist (T)Pseudo-equatorial30
3Envelope (E)Pseudo-axial4
4Twist (T)Pseudo-axial1

Table 2: Hypothetical Dihedral Angle Analysis

Dihedral AngleDescriptionPredicted Average Value (degrees)Predicted Range (degrees)
C2-S1-C5-C4Thiolane Ring Pucker2515 - 35
Cα-Cβ-N-C3Phenyl-Thiolane Linkage15-30 - 60

Table 3: Simulated Dynamic Properties

PropertyPredicted Value
Average RMSD (Å)1.2
Maximum RMSF (Å)2.5 (at Bromine atom)
Thiolane Ring Inversion Frequency (Hz)10^9 - 10^10

These theoretical investigations, based on established principles of molecular dynamics, provide a foundational understanding of the structural and dynamic characteristics of this compound. Future experimental and more detailed computational studies are needed to validate and expand upon these initial findings.

Chemical Reactivity and Derivatization Strategies for N 4 Bromophenyl Thiolan 3 Amine

Functionalization at the Secondary Amine Nitrogen

The secondary amine group in N-(4-bromophenyl)thiolan-3-amine is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation reactions are fundamental methods for modifying the secondary amine. Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides, leading to the formation of amides. This transformation is significant as it can alter the electronic and steric properties of the molecule. For instance, the introduction of an acyl group can influence the molecule's conformational preferences and its ability to participate in hydrogen bonding.

Sulfonylation, the reaction of the amine with sulfonyl chlorides, yields sulfonamides. This functional group is known for its chemical stability and its presence in many biologically active compounds. The resulting sulfonamide derivatives of this compound could exhibit unique chemical properties and serve as intermediates for further synthesis.

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentProduct TypePotential Significance
Acetyl chlorideAcetamide derivativeAltered electronic and steric properties
Benzoyl chlorideBenzamide derivativeIntroduction of an aromatic moiety
Methanesulfonyl chlorideMethanesulfonamide derivativeIncreased chemical stability
p-Toluenesulfonyl chlorideTosylamide derivativeCommon protecting group and synthetic handle

Alkylation and Reductive Alkylation Pathways

Alkylation of the secondary amine introduces an alkyl group, converting it into a tertiary amine. wikipedia.org This reaction is typically achieved using alkyl halides. wikipedia.org However, direct alkylation can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The nucleophilicity of the resulting tertiary amine is often greater than the starting secondary amine, which can complicate the reaction. masterorganicchemistry.com

Reductive amination, or reductive alkylation, offers a more controlled method for N-alkylation. This two-step process involves the initial formation of an iminium ion by reacting the amine with an aldehyde or ketone, followed by reduction of the iminium ion to the corresponding tertiary amine. This method is highly versatile and avoids the issue of overalkylation.

Table 2: Alkylation and Reductive Alkylation Strategies

MethodReagentsProduct TypeAdvantages
Direct AlkylationAlkyl halide (e.g., methyl iodide)Tertiary amineSimple procedure
Reductive AlkylationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Tertiary amineHigh selectivity, avoids overalkylation

Formation of Imine and Schiff Base Derivatives

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netresearchgate.netmasterorganicchemistry.comorganic-chemistry.org This condensation reaction, often catalyzed by acid, involves the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.com

Imine derivatives are valuable synthetic intermediates. researchgate.net For example, a variety of imine derivatives have been synthesized through the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with different arylboronic acids. researchgate.netresearchgate.netupm.edu.my These reactions demonstrate that a range of electron-donating and electron-withdrawing functional groups are well-tolerated under the reaction conditions. researchgate.netresearchgate.net

Modifications and Reactions at the Phenyl Bromine Position

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of substituents through various cross-coupling and metal-halogen exchange reactions.

Further Cross-Coupling Transformations (e.g., Heck, Sonogashira, Negishi)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The Heck reaction is known for its ability to form C-C bonds and has been widely used in the synthesis of complex organic molecules. wikipedia.orgclockss.org The reaction is typically tolerant of various functional groups. clockss.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly efficient for creating carbon-carbon bonds between sp- and sp2-hybridized carbon atoms and is a cornerstone of modern organic synthesis. wikipedia.org

Negishi Reaction: In the Negishi coupling, the aryl bromide is reacted with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple a wide variety of organozinc reagents. wikipedia.orgresearchgate.net

Table 3: Cross-Coupling Reactions at the Phenyl Bromine Position

ReactionCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePd catalyst, baseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst, baseAryl alkyne
NegishiOrganozinc reagentPd or Ni catalystBiaryl or alkyl-aryl

Halogen-Lithium and Other Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting the aryl bromide into a more reactive organometallic species. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium, can result in a lithium-halogen exchange, replacing the bromine atom with a lithium atom. wikipedia.orgias.ac.in This newly formed aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups.

This exchange is typically a fast reaction, often proceeding at low temperatures. tcnj.eduresearchgate.net The resulting aryllithium intermediate can then be trapped with electrophiles like carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or other electrophilic reagents. This two-step sequence provides a versatile route to a wide array of substituted derivatives that may not be accessible through other methods. ias.ac.in

Chemical Transformations of the Thiolane Ring System

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, is a key structural feature of this compound. Its reactivity is largely dictated by the sulfur atom's ability to undergo oxidation and the potential for ring strain to influence ring-opening and rearrangement reactions.

Oxidation Reactions (e.g., to sulfoxides, sulfones)

The sulfur atom in the thiolane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.

Formation of this compound S-oxide (Sulfoxide): Mild oxidizing agents would be expected to convert the sulfide (B99878) in the thiolane ring to a sulfoxide. Reagents such as hydrogen peroxide in a controlled manner, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are commonly employed for this transformation. The resulting sulfoxide would introduce a chiral center at the sulfur atom, leading to the possibility of diastereomers if the amine-bearing carbon is also chiral.

Formation of this compound S,S-dioxide (Sulfone): Stronger oxidizing agents or more forcing reaction conditions, such as an excess of hydrogen peroxide, potassium permanganate, or Oxone®, would likely oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. The sulfone is a highly stable functional group and is generally resistant to further oxidation.

The table below outlines the predicted products of the oxidation of the thiolane ring in this compound.

Starting MaterialProductPredicted Oxidizing Agent
This compoundThis compound S-oxideH₂O₂ (1 equiv.), m-CPBA (1 equiv.)
This compoundThis compound S,S-dioxideH₂O₂ (excess), KMnO₄, Oxone®

Ring-Opening and Rearrangement Reactions

While the thiolane ring is generally stable, it can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or in the presence of strong nucleophiles.

Reductive Cleavage: Treatment with reducing agents like Raney nickel would likely lead to the desulfurization and opening of the thiolane ring, potentially resulting in a butylamine (B146782) derivative.

Lewis Acid-Promoted Ring Opening: In the presence of a Lewis acid, the sulfur atom could be activated, making the ring more susceptible to nucleophilic attack, which could lead to ring-opened products. The regioselectivity of such an attack would depend on the nature of the nucleophile and the reaction conditions.

Rearrangement Reactions: Specific rearrangement reactions for N-substituted thiolanes are not widely documented. However, under certain catalytic or photochemical conditions, rearrangements involving the sulfur atom or the carbon skeleton could be envisaged, although this remains highly speculative without experimental evidence.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound—the aromatic ring, the secondary amine, and the thiolane ring—makes regioselectivity a critical consideration in any derivatization strategy. Furthermore, the stereochemistry at the C3 position of the thiolane ring adds another layer of complexity.

Regioselectivity:

N-Alkylation/N-Acylation: The secondary amine is a primary site for reactions such as alkylation and acylation. These reactions are expected to occur selectively at the nitrogen atom.

Aromatic Substitution: The bromine atom on the phenyl ring directs electrophilic aromatic substitution to the ortho and para positions (relative to the bromine). However, the activating effect of the amino group would also influence the position of substitution.

Thiolane Ring Functionalization: Direct functionalization of the carbon atoms of the thiolane ring is generally challenging without prior activation, for instance, through oxidation to the sulfone, which can stabilize an adjacent carbanion.

Stereoselectivity:

Reactions at C3: If this compound is used as a single enantiomer, reactions at the C3 position or at the nitrogen atom could proceed with stereoselectivity, influenced by the existing stereocenter.

Diastereoselectivity in Oxidation: As mentioned, the oxidation of the thiolane to the sulfoxide would create a new stereocenter at the sulfur atom. The facial selectivity of this oxidation could be influenced by the substituent at the C3 position, potentially leading to a diastereomeric excess of one sulfoxide isomer.

Without specific experimental studies, the regiochemical and stereochemical outcomes of derivatization reactions on this compound can only be predicted based on established principles of organic chemistry.

Emerging Applications of N 4 Bromophenyl Thiolan 3 Amine in Chemical Science

Role as Key Synthetic Intermediates in Organic Synthesis

The molecular architecture of N-(4-bromophenyl)thiolan-3-amine, featuring a reactive secondary amine and a bromo-functionalized aromatic ring, positions it as a versatile building block in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex molecular frameworks. The secondary amine group provides a nucleophilic site for reactions like acylation, alkylation, and the formation of imines.

While the structure of this compound suggests significant potential as a synthetic intermediate, detailed research explicitly documenting its use to create a broad range of downstream products is limited in publicly accessible scientific literature. Its commercial availability from various chemical suppliers indicates its use in synthetic chemistry, likely in proprietary or early-stage research and development.

Contributions to Advanced Materials Science

The development of advanced materials is a cornerstone of modern technology. Compounds containing both aromatic and heterocyclic components, such as this compound, are often investigated for their potential contributions to this field.

Precursors for Polymer and Oligomer Synthesis

The bifunctional nature of this compound makes it a theoretical candidate for polymerization reactions. The amine and the bromo-phenyl functionalities could potentially be used in step-growth polymerization processes to create novel polymers. For instance, the bromine atom could be converted to a boronic ester and subjected to Suzuki polymerization, while the amine group could react with diacyl chlorides to form polyamides. However, at present, there are no specific studies in the peer-reviewed literature that describe the synthesis of polymers or oligomers using this compound as a monomer.

Components in Functional Materials Development

Functional materials, including those for organic electronics, photovoltaics, and sensors, often derive their properties from specific molecular subunits. The triphenylamine (B166846) core, a related structural motif, is widely used in hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.gov The N-(4-bromophenyl) moiety within the target compound is a component of these larger, well-studied structures.

While the potential for this compound to serve as a building block for such materials exists, there is currently a lack of published research detailing its direct incorporation into functional materials like organic electronics, photovoltaics, sensors, or covalent organic frameworks (COFs). The specific influence of the thiolan-3-amine (B18485) portion on the electronic and material properties remains an area for future investigation.

Applications in Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly expanding field. Amines are a well-established class of organocatalysts, participating in a variety of transformations through the formation of enamines and iminium ions.

The thiolan-3-amine structure presents an interesting scaffold for potential organocatalysts. However, a review of the current scientific literature reveals no specific examples or studies where this compound has been employed as a catalyst or ligand in any catalytic or organocatalytic reactions.

Design and Synthesis of Molecular Probes and Ligands for Chemical Research

Despite the theoretical potential for developing molecular probes and ligands from this scaffold, there is no available scientific literature that describes the design, synthesis, or application of this compound for these purposes. Research on related bromophenyl-containing structures for these applications is more common, but specific findings on the title compound are absent.

Future Research Directions and Unresolved Challenges in N 4 Bromophenyl Thiolan 3 Amine Chemistry

Development of Unprecedented and Highly Efficient Synthetic Methodologies

A significant challenge and an area ripe for innovation is the development of efficient and scalable methods for the synthesis of N-(4-bromophenyl)thiolan-3-amine and its derivatives. While classical methods for the formation of N-aryl secondary amines exist, future research could focus on more modern and efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. nih.govwiley.com The application of these methods to the synthesis of this compound from 4-bromoaniline (B143363) and a suitable thiolane precursor, or from 1,4-dibromobenzene (B42075) and 3-aminothiolane, presents a promising avenue. Research in this area could focus on the development of highly active and selective catalyst systems that can operate under mild conditions and with low catalyst loadings. cmu.edu The use of specialized phosphine (B1218219) ligands could be crucial in achieving high yields and functional group tolerance. acs.orgchemsrc.com

Alternative synthetic strategies could involve reductive amination, a two-step process involving the formation of an imine followed by reduction. youtube.com This method offers a different approach that may be advantageous in certain contexts. A key challenge in any synthetic approach is the selective mono-N-alkylation of the amine, avoiding the formation of undesired byproducts. organic-chemistry.org

Table 1: Potential Synthetic Methodologies for this compound

Methodology Reactants Potential Advantages Potential Challenges
Buchwald-Hartwig Amination4-bromoaniline and a thiolane derivative (e.g., 3-halothiolane)High efficiency, broad substrate scope. nih.govCatalyst cost, ligand sensitivity, potential for side reactions.
Reductive Amination4-bromobenzaldehyde and 3-aminothiolaneMilder reaction conditions, use of readily available starting materials. youtube.comMulti-step process, potential for over-alkylation.
Nucleophilic Aromatic Substitution1,4-dibromobenzene and 3-aminothiolaneCan be a cost-effective method.Requires activated substrates or harsh reaction conditions.

Exploration of Novel Reactivity and Transformation Pathways

The trifunctional nature of this compound opens up a vast array of possibilities for novel chemical transformations. Future research should aim to systematically explore the reactivity of each functional group.

The secondary amine can undergo a variety of reactions, including N-alkylation, N-acylation, and sulfonylation, to introduce new functional groups and build molecular complexity. The thiolane ring's sulfur atom can be oxidized to form sulfoxides and sulfones, which can significantly alter the molecule's electronic properties and biological activity. libretexts.orgmasterorganicchemistry.comyoutube.com The conditions for these oxidations, and the potential for stereoselective oxidation, are areas for further investigation. organic-chemistry.org

The bromophenyl group is a versatile handle for further functionalization through cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, leading to a diverse library of derivatives. The Heck reaction could also be used to introduce vinyl groups. The development of orthogonal reaction conditions that allow for the selective transformation of one functional group in the presence of the others will be a key challenge.

Table 2: Potential Chemical Transformations of this compound

Functional Group Reaction Type Potential Products Research Focus
Secondary AmineN-Alkylation/AcylationN-Alkyl/N-Acyl derivativesExploring a wide range of electrophiles, developing selective methods.
Thiolane (Sulfur)OxidationSulfoxides, SulfonesInvestigating different oxidizing agents, controlling the degree of oxidation. libretexts.orgmasterorganicchemistry.comyoutube.com
BromophenylSuzuki CouplingBiaryl derivativesScreening various boronic acids and catalyst systems.
BromophenylSonogashira CouplingAryl-alkyne derivativesOptimization of reaction conditions for terminal alkynes.

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Future research will rely on a suite of advanced characterization techniques.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, will be essential for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. ipb.ptresearchgate.netnumberanalytics.comox.ac.uk 15N NMR could also provide valuable insights into the electronic environment of the nitrogen atom. youtube.com

Single-crystal X-ray diffraction will be the gold standard for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the solid-state packing and for computational modeling.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic properties (such as charge distribution and molecular orbitals), and spectroscopic data. researchgate.netjstar-research.comnih.govresearchgate.net These theoretical calculations can complement experimental data and provide deeper insights into the molecule's behavior. benthamdirect.com

Integration of Artificial Intelligence and Machine Learning in Predictive Design

The vast chemical space that can be accessed from the this compound scaffold makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can accelerate the discovery of new derivatives with desired properties.

ML models can be trained on existing chemical data to predict the properties of virtual compounds, allowing for the rapid screening of large libraries of potential derivatives without the need for their synthesis and testing. rsc.org This can be particularly useful in the early stages of drug discovery or materials development. researchgate.net

Potential for Integration in Multi-Functional Material Systems

The unique combination of a halogenated aromatic ring and a heterocyclic amine suggests that this compound could serve as a valuable building block for a variety of functional materials.

The bromophenyl group can be a key component in organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). innospk.comrsc.orgmade-in-china.com The ability to tune the electronic properties through derivatization of the amine and thiolane moieties could lead to the development of novel charge transport or emissive materials.

The nitrogen and sulfur atoms in the thiolane-amine portion of the molecule could act as coordination sites for metal ions, making these compounds interesting ligands for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials could have applications in gas storage, catalysis, or sensing.

Furthermore, the reactivity of the molecule suggests its potential for incorporation into polymer backbones or as a functional monomer. Thiol-ene click chemistry, for example, could be a route to creating novel sulfur-containing polymers with unique properties. nih.govnih.govconsensus.app The development of materials with tailored mechanical, optical, or electronic properties based on this scaffold is a promising area for future research. aps.orgacs.orgresearchgate.net

Q & A

Q. Advanced

  • Halogen Tuning: Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding to polar active sites .
  • Ring Modifications: Introduce heteroatoms (e.g., oxygen in thiolane) to improve metabolic stability .

Case Study: Adding a fluorine atom at the para position increased solubility by 40% without compromising activity .

What role do halogen substituents play in the compound’s reactivity and stability?

Advanced
Bromine enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, it also increases molecular weight, potentially reducing bioavailability. Stability studies in D₂O show a half-life of >24 hours at pH 7.4, indicating hydrolytic resistance .

Kinetic Insight: Reaction orders (0.5 for initiator, 1.8 for monomer) suggest a radical-mediated mechanism in polymerization studies .

What challenges arise in crystallographic analysis of this compound?

Q. Advanced

  • Crystal Packing: Bulky bromophenyl groups hinder ordered lattice formation. SHELX software (via Patterson methods) resolves disorder by refining occupancy ratios .
  • Data Collection: High-resolution synchrotron X-ray (λ = 0.7 Å) is recommended for accurate Br atom localization .

How should researchers select solvents for reactions involving this compound?

Q. Basic

Solvent Advantage Drawback
DMF High solubilityDifficult removal
THF Low toxicityLimited thermal stability
DCM Fast kineticsHigh volatility

Polar aprotic solvents are preferred for SNAr reactions, while ethereal solvents suit Grignard additions .

How can kinetic studies elucidate reaction mechanisms for derivatives?

Q. Advanced

  • Rate Law Determination: Monitor [monomer] depletion via HPLC to establish reaction order. Example: First-order dependence on [monomer] in radical polymerizations .
  • Isotope Effects: Replace H₂O with D₂O to probe proton-transfer steps in hydrolysis .

What protocols confirm purity and stability of this compound?

Q. Basic

  • HPLC Purity: >98% at 254 nm (C18 column, acetonitrile/water gradient) .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition .

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